molecular formula C8H6ClN B3367139 6-Chloroindolizine CAS No. 1632285-97-2

6-Chloroindolizine

Cat. No.: B3367139
CAS No.: 1632285-97-2
M. Wt: 151.59 g/mol
InChI Key: MSNSGOOTOLRXBM-UHFFFAOYSA-N
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Description

6-Chloroindolizine is a heterocyclic compound. It is a derivative of indolizine, which is a nitrogen-containing heterocycle . The compound has been studied extensively for its potential applications in the field of medicinal chemistry.


Synthesis Analysis

Indolizine derivatives, including this compound, have been synthesized through a variety of methods . These methods include radical cyclization/cross-coupling . The synthesis of indolizines has been based on classical methodologies such as Scholtz or Chichibabin reactions .


Chemical Reactions Analysis

Indolizine derivatives, including this compound, have been involved in various chemical reactions. These include cyclocondensations, cycloadditions, cyclization/eliminations, and cycloisomerizations .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature with a molecular weight of 195.6 .

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis

    • Cycloaddition Reactions : 6-Chloroindolizine derivatives have been synthesized through cycloaddition reactions. For example, the derivative of 5-chloroindolizine was formed in a reaction involving 2-chloro-1-(p-nitrophenacyl)pyridinium ylide, demonstrating its versatility in chemical synthesis (Babaev et al., 2000).
    • Nucleophilic Substitution Reactions : The 5-chloroindolizines underwent nucleophilic substitution at position 5, leading to the formation of novel 5-functionalized indolizines. This showcases its potential in creating diverse chemical structures (Babaev et al., 2005).
  • Crystal Structure Determination

    • X-Ray Diffraction Studies : The crystal structure of dimethyl 3-(p-chlorobenzoyl)-5-chloroindolizine-1,2-dicarboxylate was determined using single-crystal X-ray diffraction. This type of research is crucial for understanding the molecular structure and properties of chloroindolizine derivatives (Rybakov et al., 2002).
  • Biological and Pharmaceutical Research

    • Biofouling Prevention : 6-Chloroindole was found to inhibit the growth of bacteria and interfere with the formation of bacterial biofilm. It also affected the growth of diatom Cylindrotheca sp., indicating its potential as an antifouling agent in marine environments (Yang et al., 2014).
  • Cancer Research

    • Prodrug Cancer Therapy : this compound derivatives have been explored in prodrug cancer therapies. A study on a related compound, 6-chloro-9-nitro-5-oxo-5H-benzo(a)phenoxazine (CNOB), activated by a bacterial enzyme, showed effective killing of cancer cells and induced apoptosis through the mitochondrial pathway (Thorne et al., 2009).

Safety and Hazards

The safety data sheet for 6-Chloroindolizine indicates that it may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray . In case of skin contact, it is advised to wash off with soap and plenty of water .

Future Directions

Indolizine derivatives, including 6-Chloroindolizine, have received significant attention in recent years due to their potential applications in the field of medicinal chemistry. Future research directions could include the development of novel approaches for the synthesis of indolizine and its derivatives .

Properties

IUPAC Name

6-chloroindolizine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c9-7-3-4-8-2-1-5-10(8)6-7/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNSGOOTOLRXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=CC2=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314845
Record name Indolizine, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632285-97-2
Record name Indolizine, 6-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1632285-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indolizine, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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